4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol
Overview
Description
4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological effects of β2-adrenergic receptor blockade.
Scientific Research Applications
Spin Interaction in Zinc Complexes
Research conducted by Orio et al. (2010) explored the spin interaction in zinc complexes involving compounds structurally related to 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol. This study focused on Schiff and Mannich bases with tert-butyl and methoxy groups, highlighting their potential in the study of spin-coupling and electron transfer in coordination chemistry (Orio et al., 2010).
Catalytic Alkylation in Iron Complexes
In a study by Qian et al. (2011), iron(III) amine-bis(phenolate) complexes were synthesized using tert-butyl and methoxyphenol derivatives. This research sheds light on the use of these compounds in catalytic alkylation reactions, which is significant for organic synthesis (Qian, Dawe, & Kozak, 2011).
Oxidative Demethylation by Vanillyl-Alcohol Oxidase
Fraaije and van Berkel (1997) investigated the catalytic mechanism for the oxidative demethylation of methoxymethylphenol compounds, which are structurally similar to the compound . Their work provides insights into the enzymatic oxidation processes of these phenolic compounds, crucial for understanding their biochemical roles (Fraaije & van Berkel, 1997).
Fluorophenols in Metalation Reactions
Marzi et al. (2001) studied the use of methoxymethyl-protected fluorophenols, closely related to this compound, in metalation reactions. This research is important for understanding the reactivity of such compounds in organic chemistry, particularly in electrophilic substitution reactions (Marzi, Mongin, Spitaleri, & Schlosser, 2001).
Phenoxyl Radical Reactions
A study by Omura (2008) on the reaction of phenoxyl radicals with acids includes derivatives of tert-butylphenol and methoxyphenol. This research is significant for understanding the electron transfer processes involving phenoxyl radicals, which has implications in fields like biochemistry and materials science (Omura, 2008).
Scientific Research Applications of this compound
Spin Interaction in Zinc Complexes
Orio et al. (2010) investigated spin interactions in zinc complexes of mono- and diradical Schiff and Mannich bases related to this compound. This study provided insights into the oxidation of phenolates into phenoxyl radicals and the magnetic coupling in these complexes, which are important in the field of coordination chemistry and material science (Orio et al., 2010).
Catalytic Alkylation in Iron Complexes
In a study by Qian et al. (2011), iron(III) amine-bis(phenolate) complexes were synthesized using derivatives similar to the target compound. The research explored the catalytic alkylation of aryl Grignard reagents, demonstrating the potential of these complexes in catalysis and synthetic organic chemistry (Qian, Dawe, & Kozak, 2011).
Oxidative Demethylation by Vanillyl-Alcohol Oxidase
Fraaije and van Berkel (1997) researched the oxidative demethylation of 4-(methoxymethyl)phenol, a structurally related compound, by vanillyl-alcohol oxidase. Their findings contribute to understanding the enzymatic process of demethylation, which has implications in biochemistry and enzyme studies (Fraaije & van Berkel, 1997).
Site-Selective Metalation Reactions
Marzi et al. (2001) explored the metalation reactions of O-methoxymethyl (MOM) protected fluorophenols, which are structurally related to the target compound. This study is significant for understanding site-selective electrophilic substitution in organic synthesis (Marzi, Mongin, Spitaleri, & Schlosser, 2001).
Electron Transfer Between Phenoxyl Radicals
Omura (2008) investigated the reaction of phenoxyl radicals with acids, involving compounds similar to the target molecule. This research provides valuable insights into the mechanisms of electron transfer between protonated and unprotonated phenoxyl radicals, relevant in fields like redox chemistry and material science (Omura, 2008).
Mechanism of Action
Target of Action
The primary target of 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol, also known as Albuterol dimethyl ether, is the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and airway caliber, making it a key target in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Mode of Action
This compound acts as an agonist at the beta-2 adrenergic receptor . It binds to this receptor, triggering a cascade of intracellular events that lead to the relaxation of bronchial smooth muscle . This results in bronchodilation, or the widening of the airways, which helps to alleviate symptoms such as wheezing, shortness of breath, and coughing in conditions like asthma and COPD .
Biochemical Pathways
Upon binding to the beta-2 adrenergic receptor, this compound activates a G protein, which in turn stimulates the production of cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels leads to the activation of protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation . This series of reactions is part of the larger adrenergic signaling pathway, which plays a key role in the regulation of smooth muscle tone .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). After inhalation, it is rapidly absorbed into the systemic circulation . It is metabolized in the liver to an inactive sulfate . The majority of the drug is excreted in the urine, with a smaller amount excreted in the feces . The half-life of this compound after oral inhalation is approximately 3.8 to 5 hours .
Result of Action
The primary molecular effect of this compound is the activation of the beta-2 adrenergic receptor, leading to an increase in cAMP levels . This results in the relaxation of bronchial smooth muscle and bronchodilation . On a cellular level, this leads to a decrease in the resistance in the respiratory airway and increases airflow to the lungs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as pollutants or other drugs, could potentially interact with this compound, affecting its action and efficacy . .
properties
IUPAC Name |
4-[2-(tert-butylamino)-1-methoxyethyl]-2-(methoxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-15(2,3)16-9-14(19-5)11-6-7-13(17)12(8-11)10-18-4/h6-8,14,16-17H,9-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWXFNFMIMFQPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)COC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151427 | |
Record name | 4-[2-[(1,1-Dimethylethyl)amino]-1-methoxyethyl]-2-(methoxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870076-73-6 | |
Record name | 4-[2-[(1,1-Dimethylethyl)amino]-1-methoxyethyl]-2-(methoxymethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870076-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Albuterol dimethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870076736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-[(1,1-Dimethylethyl)amino]-1-methoxyethyl]-2-(methoxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-(TERT-BUTYLAMINO)-1-METHOXYETHYL)-2-(METHOXYMETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CRX9P7XHP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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